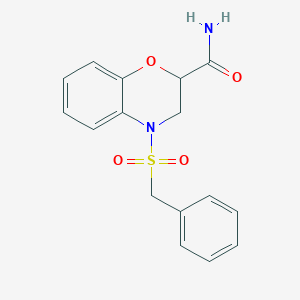
N-1,3-benzodioxol-5-yl-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BH-6 and has been the subject of several research studies.
Aplicaciones Científicas De Investigación
BH-6 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, BH-6 has been shown to enhance the survival and growth of dopaminergic neurons, which are involved in the development of Parkinson's disease. In cancer research, BH-6 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BH-6 has also been studied for its potential as a drug development candidate, particularly for the treatment of neurodegenerative diseases and cancer.
Mecanismo De Acción
BH-6 acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, BH-6 increases the levels of these neurotransmitters in the brain, which can have a positive effect on neurological function. BH-6 also induces apoptosis in cancer cells by activating the p53 tumor suppressor pathway.
Biochemical and Physiological Effects:
BH-6 has been shown to have several biochemical and physiological effects, including the enhancement of dopaminergic neuron survival and growth, inhibition of cancer cell growth, and increased levels of neurotransmitters in the brain. BH-6 has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BH-6 in lab experiments is its specificity for MAO inhibition, which can allow for the selective manipulation of neurotransmitter levels in the brain. However, one limitation of using BH-6 is its potential toxicity, particularly at higher doses. Careful consideration must be given to the dosage and administration of BH-6 in lab experiments to ensure its safety and efficacy.
Direcciones Futuras
There are several future directions for research on BH-6, including its potential applications in the treatment of neurodegenerative diseases and cancer. Further studies are needed to determine the optimal dosage and administration of BH-6 for these applications. Additionally, the development of BH-6 analogs and derivatives may lead to the discovery of more potent and selective MAO inhibitors with improved safety profiles.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(2,5-dioxopyrrolidin-1-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c20-15(18-12-5-6-13-14(10-12)24-11-23-13)4-2-1-3-9-19-16(21)7-8-17(19)22/h5-6,10H,1-4,7-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLYDIPKGMHSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4854762.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4854770.png)
![3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide](/img/structure/B4854780.png)


![3-allyl-5-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4854800.png)

![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4854808.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]hexanamide](/img/structure/B4854819.png)
![2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4854822.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4854836.png)
![N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4854849.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4854854.png)